2-tert-Butyl-1,1,4,4-tetrafluoro-1,4,5,8-tetrahydro-1,4-disilocine
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Overview
Description
2-tert-Butyl-1,1,4,4-tetrafluoro-1,4,5,8-tetrahydro-1,4-disilocine is a unique organosilicon compound characterized by its tetrafluorinated structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1,1,4,4-tetrafluoro-1,4,5,8-tetrahydro-1,4-disilocine typically involves the reaction of tert-butylsilane with a fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common fluorinating agents include sulfur tetrafluoride and xenon difluoride.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where tert-butylsilane and the fluorinating agent are introduced into a reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-1,1,4,4-tetrafluoro-1,4,5,8-tetrahydro-1,4-disilocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of partially or fully hydrogenated silane derivatives.
Substitution: Formation of substituted silane derivatives with various functional groups.
Scientific Research Applications
2-tert-Butyl-1,1,4,4-tetrafluoro-1,4,5,8-tetrahydro-1,4-disilocine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Potential use in the development of bio-compatible materials.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance materials, including coatings and adhesives.
Mechanism of Action
The mechanism by which 2-tert-Butyl-1,1,4,4-tetrafluoro-1,4,5,8-tetrahydro-1,4-disilocine exerts its effects involves interactions with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their activity. Additionally, the silicon atoms can interact with metal ions, potentially affecting enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-4,6-diphenyl-pyranylium, tetrafluoro borate
- tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl
Uniqueness
2-tert-Butyl-1,1,4,4-tetrafluoro-1,4,5,8-tetrahydro-1,4-disilocine is unique due to its tetrafluorinated structure, which imparts distinct chemical and physical properties. The presence of both silicon and fluorine atoms in the same molecule allows for unique interactions with other compounds, making it valuable in various applications.
Properties
CAS No. |
109034-51-7 |
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Molecular Formula |
C10H16F4Si2 |
Molecular Weight |
268.40 g/mol |
IUPAC Name |
2-tert-butyl-1,1,4,4-tetrafluoro-5,8-dihydro-1,4-disilocine |
InChI |
InChI=1S/C10H16F4Si2/c1-10(2,3)9-8-15(11,12)6-4-5-7-16(9,13)14/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
SYOOIVUYCLULQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C[Si](CC=CC[Si]1(F)F)(F)F |
Origin of Product |
United States |
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